Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride
Description
Chemical Structure: The compound features an acetophenone backbone substituted with a 2-(dimethylamino)ethoxy group at the 4' position and a hydroxyl group at the 2' position, forming a hydrochloride salt.
Properties
CAS No. |
20809-03-4 |
|---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-(4-acetyl-3-hydroxyphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-9(14)11-5-4-10(8-12(11)15)16-7-6-13(2)3;/h4-5,8,15H,6-7H2,1-3H3;1H |
InChI Key |
CQPMRCVWKOILCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC[NH+](C)C)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Description |
|---|---|
| Molecular Formula | C12H18ClNO3 |
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | 2-(4-acetyl-3-hydroxyphenoxy)ethyl-dimethylazanium; chloride |
| SMILES | CC(=O)C1=C(C=C(C=C1)OCCNH+C)O.[Cl-] |
| PubChem CID | 30282 |
The compound consists of an acetophenone core with a 4'-(2-(dimethylamino)ethoxy) substituent and a 2'-hydroxy group, existing as its hydrochloride salt.
Analytical Data and Characterization
Typical characterization data for related intermediates and final products include:
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 4-hydroxybenzonitrile | 2-(dimethylamino)ethyl chloride, KOH | Reflux in acetone, 9 h | 4-(2-(dimethylamino)ethoxy)benzonitrile | 97 |
| 2 | Friedel-Crafts acylation | 4-(2-(dimethylamino)ethoxy)phenol | Acetyl chloride or acetic anhydride, AlCl3 | -10 to 20 °C, toluene solvent | Acetophenone derivative | ~95 |
| 3 | Salt formation | Acetophenone derivative | Dry HCl gas or HCl solution | Room temperature | Hydrochloride salt of target compound | High |
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the dimethylaminoethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol.
Scientific Research Applications
Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering the permeability of cell membranes and interacting with enzymes and receptors. These interactions can lead to changes in cellular function and can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Key Characteristics :
- Functional Groups: Dimethylaminoethoxy (electron-donating), hydroxyl (polar), and hydrochloride (enhances solubility).
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes critical differences between the target compound and structurally related acetophenone derivatives:
Functional Group Impact on Properties
- Amine vs.
- Hydroxyl Positioning : The 2'-hydroxy group in the target compound may confer hydrogen-bonding capacity, contrasting with 3',4'-dihydroxy substituents in CAS 16899-83-5, which could enhance antioxidant or metal-chelating activity .
Research and Industrial Relevance
- Pharmacological Potential: Amino- and hydroxy-substituted acetophenones are frequently investigated as intermediates in drug synthesis (e.g., adrenergic agents or kinase inhibitors) .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride, and what critical parameters influence yield?
- Methodology : Synthesis typically involves sequential alkylation and etherification steps. For example, the dimethylaminoethoxy group is introduced via nucleophilic substitution using 2-(dimethylamino)ethyl chloride under alkaline conditions. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol. Key parameters include reaction temperature (40–60°C for etherification), pH control (pH 9–10 for alkylation), and inert atmosphere (N₂/Ar) to prevent oxidation .
- Characterization : Post-synthesis, purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C, DMSO-d₆). A common impurity is the O-demethylated byproduct, detectable at ~2.1 ppm in ¹H NMR .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Techniques :
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm), dimethylamino groups (δ 2.2–2.4 ppm), and hydroxyl protons (broad peak at δ 9–10 ppm). ¹³C NMR confirms carbonyl (δ 195–200 ppm) and ether linkages (δ 60–70 ppm) .
- FT-IR : Key bands include C=O stretch (~1680 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and O-H (broad ~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 308.1 (free base) and [M-Cl]⁺ at m/z 272.1 (hydrochloride) .
Q. How does the hydrochloride salt form impact solubility and stability in aqueous buffers?
- Solubility : The hydrochloride form enhances water solubility (>50 mg/mL in PBS, pH 7.4) compared to the free base (<5 mg/mL). Stability studies (pH 3–9, 25°C) show degradation <5% over 24 hours at pH 5–7 but rapid hydrolysis at pH >8 due to ester cleavage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor-binding affinities for analogs of this compound?
- Analysis : Contradictions often arise from assay conditions. For example, affinity for α-adrenergic receptors varies with buffer ionic strength (e.g., 50 mM Tris vs. 150 mM NaCl). Competitive binding assays (using ³H-prazosin) should standardize incubation time (90 minutes at 25°C) and membrane protein concentration (0.5–1 mg/mL) .
- Case Study : A 2023 study found that dimethylaminoethoxy substitution increases serotonin receptor (5-HT2A) binding by 10-fold compared to methoxy analogs, likely due to enhanced cation-π interactions .
Q. What strategies optimize the compound’s bioavailability in preclinical pharmacokinetic studies?
- Approaches :
- Prodrug Design : Esterification of the hydroxyl group improves intestinal absorption (e.g., acetyl prodrug shows 80% oral bioavailability in rats vs. 15% for parent compound) .
- Nanoparticle Encapsulation : PEG-PLGA nanoparticles (150 nm diameter) extend plasma half-life from 2 to 8 hours in murine models .
Q. Why do structural analogs with minor substitutions exhibit divergent pharmacological activities?
- Mechanistic Insights :
- Substitution at 4' Position : Fluorine or methoxy groups at 4' reduce CYP3A4-mediated metabolism (t₁/₂ increases from 1.5 to 4 hours).
- Dimethylaminoethoxy Chain : Extending the ethoxy spacer from 2 to 3 carbons decreases CNS penetration (brain/plasma ratio drops from 1.2 to 0.3) due to increased polarity .
- Data Table :
| Analog Substituent | LogP | 5-HT2A IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| 4'-OCH₃ | 2.1 | 45 | 1.5 |
| 4'-F | 2.3 | 38 | 2.8 |
| 4'-NH₂ | 1.8 | 120 | 0.9 |
Q. What experimental controls are critical when assessing cytotoxicity in vitro?
- Controls :
- Solvent Controls : DMSO concentrations ≤0.1% (v/v) to avoid membrane disruption.
- Osmolarity Adjustment : Maintain ≤350 mOsm/kg in cell culture media to prevent apoptosis artifacts.
- Positive Controls : Use staurosporine (1 µM) for apoptosis induction.
- Pitfall : The compound shows autofluorescence at 485/535 nm, requiring alternative viability assays (e.g., MTT instead of Calcein-AM) .
Methodological Notes
- Synthesis Optimization : Replace traditional HCl gas with 4 M HCl/dioxane for safer salt formation .
- Data Reproducibility : Batch-to-batch variability in hydrochloride salt crystallinity (assessed via XRD) can alter dissolution rates; standardize recrystallization from ethanol/ether (1:3) .
- Ethical Compliance : All biological studies must adhere to OECD GLP guidelines, particularly for compounds with neuroactive potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
